molecular formula C9H9BrFN B13054945 1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine

1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine

Cat. No.: B13054945
M. Wt: 230.08 g/mol
InChI Key: DTPFZNXMTXNKDN-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9BrFN It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fifth position on the phenyl ring, along with a prop-2-en-1-amine group

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-fluorobenzaldehyde with propargylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. These methods often include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:

    1-(2-Bromo-4-fluorophenyl)prop-2-EN-1-amine: Similar structure but with the fluorine atom at the fourth position.

    1-(2-Bromo-5-chlorophenyl)prop-2-EN-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromo-5-methylphenyl)prop-2-EN-1-amine: Similar structure but with a methyl group instead of fluorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents .

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2

InChI Key

DTPFZNXMTXNKDN-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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